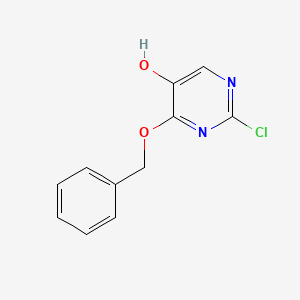

4-(Benzyloxy)-2-chloropyrimidin-5-ol

説明

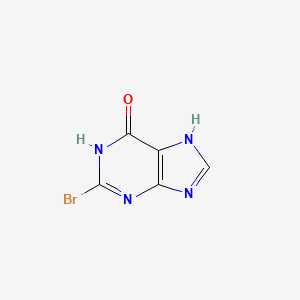

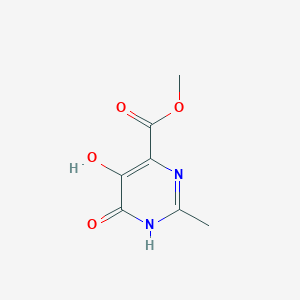

4-(Benzyloxy)-2-chloropyrimidin-5-ol, also known as BOCPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a pyrimidine derivative with a chlorine atom and a benzyl ether group attached to the pyrimidine ring.

科学的研究の応用

Anticancer Activity

Fluorinated heterocycles, including compounds with directly connected fluorine atoms, play a crucial role in drug development. Notably, 20% of anticancer and antibiotic drugs contain fluorine atoms . Research has shown that some fluorinated heterocycles, like 4-BENZYLOXY-2-CHLORO-5-HYDROXYPYRIMIDINE, exhibit promising anticancer activity. These compounds can serve as lead structures for designing new drugs, often matching or surpassing the potency of reference drugs. Additionally, their reduced cytotoxicity in non-cancerous cell lines enhances their safety index .

Antimicrobial Properties

The same fluorinated heterocycles also demonstrate antimicrobial activity. Researchers have investigated the in vitro and in vivo effects of these compounds against various pathogens. Their effectiveness against bacteria, fungi, and other microorganisms makes them valuable candidates for drug development .

Synthetic Chemistry

4-BENZYLOXY-2-CHLORO-5-HYDROXYPYRIMIDINE serves as a versatile building block in synthetic chemistry. It participates in the synthesis of other compounds, such as bis(4-benzyloxyphenoxy)phenyl phosphine oxide and hetaryl-azophenol dyes. These applications highlight its importance in creating functional molecules for various purposes .

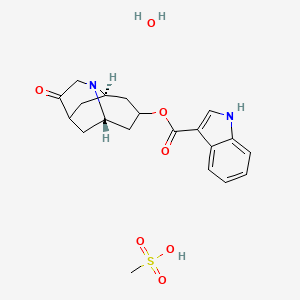

Neurotrophic Agents

In a notable example, 4-BENZYLOXY-2-CHLORO-5-HYDROXYPYRIMIDINE was used in the enantioselective total synthesis of a neurotrophic compound called (-)-talaumidin. Such applications contribute to our understanding of neuroprotective agents and their potential therapeutic benefits .

Tyrosinase Inhibition

Tyrosinase inhibitors are relevant in cosmetic and pharmaceutical industries. One specific compound derived from 4-BENZYLOXY-2-CHLORO-5-HYDROXYPYRIMIDINE demonstrated potent inhibitory effects against tyrosinase, an enzyme involved in melanin production. This property makes it valuable for skin depigmentation and related applications .

Chalcone Derivatives

Researchers have synthesized novel chalcone derivatives containing 4-BENZYLOXY-2-CHLORO-5-HYDROXYPYRIMIDINE moieties. These derivatives exhibit antimicrobial activity and may find applications in drug development and disease treatment .

作用機序

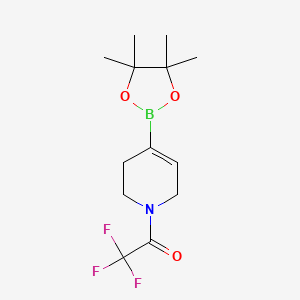

Target of Action

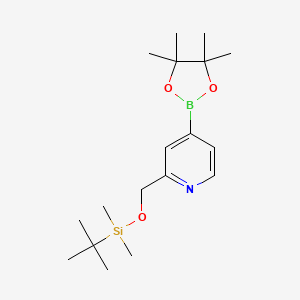

Similar compounds have been reported to be involved in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Benzylic compounds are known to show enhanced reactivity due to the adjacent aromatic ring . This reactivity is often exploited in various chemical reactions, including nucleophilic substitutions and free radical reactions .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical pathways, including oxidative degradation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Result of Action

Benzylic compounds are known to undergo various chemical reactions, including oxidation and reduction , which can result in significant changes at the molecular level.

Action Environment

The action of 4-(Benzyloxy)-2-chloropyrimidin-5-ol, like many other chemical compounds, can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, is known to be influenced by the reaction conditions . The reaction is noted for its mild and functional group tolerant conditions .

特性

IUPAC Name |

2-chloro-4-phenylmethoxypyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-11-13-6-9(15)10(14-11)16-7-8-4-2-1-3-5-8/h1-6,15H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJRKXXIIWYWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654745 | |

| Record name | 4-(Benzyloxy)-2-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885952-28-3 | |

| Record name | 4-(Benzyloxy)-2-chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B3030198.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)